3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the chromeno-oxazine family, characterized by a fused chromene-oxazine core. The structure features a 3-(4-methoxyphenyl) substituent at position 3 and a 2-morpholinoethyl group at position 7. Its molecular weight is approximately 454.5 g/mol (calculated based on analogous compounds in and ).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-28-18-4-2-17(3-5-18)21-15-30-24-19(23(21)27)6-7-22-20(24)14-26(16-31-22)9-8-25-10-12-29-13-11-25/h2-7,15H,8-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJJTLCLYGNGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by the presence of a chromeno structure fused with an oxazine ring. The molecular formula is , and it has a molecular weight of approximately 330.39 g/mol. The unique arrangement of substituents, particularly the methoxy group and morpholino ethyl side chain, contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. A general synthetic route may include:
- Formation of the chromeno core through a reaction between appropriate phenolic compounds and aldehydes.
- Introduction of the morpholinoethyl group via nucleophilic substitution or coupling reactions.
- Final cyclization to form the oxazine ring.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases. The presence of the morpholino group may enhance blood-brain barrier permeability, allowing for central nervous system activity.
Case Studies
Several case studies have been published regarding related compounds that provide insights into the biological effects:
- Anticancer Studies : A study reported that a structurally related oxazinyl flavonoid exhibited IC50 values in the low micromolar range against cancer cells, suggesting that modifications in the oxazine portion can enhance activity.
- Antimicrobial Activity : In vitro assays demonstrated that derivatives with similar substituents inhibited growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Biological Activity | IC50 (µM) | Notable Features |
|---|---|---|---|
| Compound A | Antitumor | 5 | Contains an oxazine ring |
| Compound B | Antimicrobial | 25 | Morpholino group enhances solubility |
| Compound C | Neuroprotective | 15 | Exhibits antioxidant properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs.
Structural and Functional Insights:
Substituent Effects on Bioactivity: The 2-morpholinoethyl group in the target compound may enhance pharmacokinetic properties (e.g., solubility) compared to alkyl chains (e.g., butyl in compound 2) or hydroxyethyl groups (compound 4c) due to its tertiary amine and polar morpholine ring . Halogenated analogs (e.g., 4-fluorophenyl in compound 4c) show higher melting points (149–151°C vs. 122–123°C for hydroxybutyl derivatives), suggesting increased crystallinity .
Biological Activity Trends: Osteogenic Activity: Formononetin derivatives with 4-methoxyphenyl at position 3 (e.g., compounds 2 and 7 in ) exhibit osteoblast-promoting effects, while furan-3-ylmethyl at position 9 (compound 7) adds anti-osteoclast activity . Antiparasitic Potential: Coumarin-annulated chromeno-oxazines with ferrocenyl groups (e.g., compound 12b in ) demonstrate in vitro antimalarial activity, though this is absent in non-ferrocenyl analogs .
Synthetic Flexibility :
- The 9-position substituent is highly modifiable. For example:
- Hydroxyalkyl chains (e.g., 4-hydroxybutyl in compound 4d) enable further functionalization via esterification or etherification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
